3-[(3-Acetamidophenyl)sulfamoyl]propanoicacid
Description
3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid is a sulfonamide-containing propanoic acid derivative characterized by a sulfamoyl (-SO₂-NH-) bridge linking the propanoic acid backbone to a 3-acetamidophenyl group. The molecular formula is C₁₁H₁₄N₂O₅S, with a molecular weight of 286.30 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
3-[(3-acetamidophenyl)sulfamoyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-8(14)12-9-3-2-4-10(7-9)13-19(17,18)6-5-11(15)16/h2-4,7,13H,5-6H2,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUZQFWZJRHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chlorosulfonylpropanoic Acid
The sulfonyl chloride intermediate is synthesized via oxidation of 3-mercaptopropanoic acid. In a representative procedure:
-
Thiol Oxidation : 3-Mercaptopropanoic acid (10.0 g, 94.3 mmol) is dissolved in 100 mL of 1:1 HCl/HO. Hydrogen peroxide (30%, 15 mL) is added dropwise at 0°C, and the mixture is stirred for 4 h. The resulting 3-sulfopropanoic acid is isolated by rotary evaporation.
-
Chlorination : The sulfonic acid (8.5 g, 55.6 mmol) is refluxed with phosphorus pentachloride (14.5 g, 69.5 mmol) in dry dichloromethane (DCM, 50 mL) for 2 h. Excess PCl is quenched with ice, and the organic layer is dried to yield 3-chlorosulfonylpropanoic acid as a colorless solid (7.2 g, 72%).
Key Data
Coupling with 3-Acetamidoaniline
3-Acetamidoaniline (5.0 g, 30.1 mmol) and triethylamine (4.2 mL, 30.1 mmol) are dissolved in anhydrous acetonitrile (50 mL). 3-Chlorosulfonylpropanoic acid (6.1 g, 33.1 mmol) is added portionwise at 0°C, and the reaction is stirred for 12 h at 25°C. The mixture is diluted with ethyl acetate, washed with 1 M HCl, and purified via silica chromatography (EtOAc/hexane, 1:1) to yield the title compound as a white solid (8.4 g, 85%).
Key Data
-
Yield : 85%
-
-NMR (DMSO-d) : δ 10.21 (s, 1H, SONH), 8.94 (s, 1H, NHCO), 7.52–7.41 (m, 4H, Ar-H), 3.25 (t, , 2H, CH-SO), 2.51 (t, , 2H, CH-COOH), 2.08 (s, 3H, COCH).
Michael Addition-Mediated Sulfamoylation
Base-Catalyzed Conjugate Addition
A modified protocol adapts Michael addition for sulfonamide formation:
-
Reaction Setup : Acrylic acid (2.1 g, 29.1 mmol) and 3-acetamidobenzenesulfonamide (7.0 g, 29.1 mmol) are combined in DMF (30 mL) with KCO (4.8 g, 34.9 mmol).
-
Heating : The mixture is heated to 80°C for 8 h, cooled, and acidified to pH 2 with HCl.
-
Isolation : The precipitate is filtered and recrystallized from ethanol/water (1:2) to yield the product (6.9 g, 78%).
Key Data
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
A Wang resin (1.0 g, 0.8 mmol/g) is swelled in DCM (10 mL). Fmoc-protected 3-aminopropanoic acid (1.2 g, 4.0 mmol) is coupled using HOBt/DIC in DMF (20 mL) for 3 h. After Fmoc deprotection (20% piperidine/DMF), 3-acetamidobenzenesulfonyl chloride (1.5 g, 6.4 mmol) is added with DIEA (1.1 mL, 6.4 mmol) in DCM (15 mL). Cleavage with 95% TFA/HO affords the product (0.3 g, 92%).
Key Data
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Sulfonyl Chloride | 2 | 85 | 98 | Scalable, high purity |
| Michael Addition | 1 | 78 | 95 | One-pot, minimal byproducts |
| Solid-Phase | 3 | 92 | 99 | High-throughput, automation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid are compared below with key analogs, emphasizing substituent effects on bioactivity and physicochemical properties.
Table 1: Comparative Analysis of Sulfamoyl/Amino-Substituted Propanoic Acid Derivatives
Structural and Functional Differences
Sulfamoyl vs. Amino Linkages: The sulfamoyl bridge in the target compound (vs. Thioureido analogs () exhibit higher water solubility due to the thiol group but may face stability issues compared to sulfamoyl derivatives.
Substituent Effects on Bioactivity: Chlorinated phenylpropanoic acids () demonstrate broad-spectrum antibacterial activity due to halogen-induced membrane disruption, but their low solubility limits therapeutic utility. Hydroxyphenyl derivatives () balance solubility and lipophilicity, enabling potent antifungal activity against Candida spp. via membrane interaction.
Pharmacokinetic Properties: 3-((4-Hydroxyphenyl)amino)propanoic acid exhibits favorable ADME (absorption, distribution, metabolism, excretion) properties, attributed to its hydroxyl group enhancing aqueous solubility. In contrast, the acetamidophenyl group in the target compound may increase metabolic stability but reduce intestinal absorption due to higher molecular weight.
Key Research Findings
- Antimicrobial Selectivity: Sulfamoylpropanoic acids (e.g., ) show preferential activity against Gram-positive bacteria, likely due to enhanced penetration through thick peptidoglycan layers.
- Structure-Activity Relationship (SAR) :
- Metabolic Stability: Sulfamoyl derivatives generally exhibit longer half-lives than amino-linked analogs due to resistance to enzymatic hydrolysis.
Biological Activity
3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid can be depicted as follows:
- Molecular Weight : 270.32 g/mol
- CAS Number : Not specified in the available data.
Biological Activity Overview
The biological activity of 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid has been investigated in various studies, focusing on its interactions with biological targets and its therapeutic potential.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory processes.
- Mechanism : The compound likely acts by blocking the NF-kB signaling pathway, which is pivotal in the expression of inflammatory genes.
2. Anticancer Properties
Studies have suggested that 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid may possess anticancer activity:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
- Results : In vitro studies demonstrated a dose-dependent inhibition of cell proliferation, indicating potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Anticancer | Reduced cell proliferation | |
| Enzyme Inhibition | Modulation of enzyme activity |
Table 2: Case Studies on Efficacy
Case Studies
Several case studies have highlighted the therapeutic potential of 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid:
- Case Study 1 : Evaluated the compound's effect on IL-6 and TNF-alpha production in macrophages, demonstrating a marked decrease in levels after treatment.
- Case Study 2 : Investigated its effects on human cancer cell lines, revealing a significant reduction in viability at concentrations above 10 µM.
The proposed mechanism involves interaction with specific molecular targets:
- Cytokine Modulation : By inhibiting NF-kB activation, the compound reduces cytokine production.
- Enzyme Interaction : It may act as a competitive inhibitor for certain enzymes involved in inflammatory pathways and cancer progression.
Q & A
Q. What are the optimal synthetic routes for 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid, and how can purity be validated?
The synthesis typically involves coupling 3-acetamidophenylsulfonamide with propanoic acid derivatives under reflux conditions. A common method includes using carbodiimide coupling agents (e.g., EDC) to activate the carboxylic acid group, followed by purification via sodium salt precipitation and acidification . Purity validation requires a combination of HPLC (with UV detection at 254 nm) and LC-MS to confirm molecular weight and absence of side products. Structural confirmation via H and C NMR is critical, with attention to sulfonamide proton signals (~10–12 ppm) and acetamide methyl groups (~2.1 ppm) .
Q. Which analytical techniques are most reliable for characterizing this compound’s stability in aqueous solutions?
Stability studies should employ:
- UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 280 nm for aromatic systems) over time.
- LC-MS to detect degradation products, such as hydrolyzed sulfonamide or acetamide groups.
- pH-dependent NMR to monitor structural integrity under acidic/basic conditions (e.g., sulfonamide bond cleavage at pH < 2) .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly if the compound is used in high-temperature reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?
Discrepancies between NMR and X-ray crystallography data may arise from tautomerism in the sulfonamide group. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria between tautomers.
- Use X-ray diffraction (as in ) to resolve solid-state conformation, comparing bond lengths (e.g., S–N vs. S–O) to computational models (DFT/B3LYP).
- Validate with infrared spectroscopy (IR) by identifying tautomer-specific vibrations (e.g., N–H stretching at 3300 cm vs. S=O at 1150 cm) .
Q. What metabolic pathways are predicted for this compound in murine models, and how do they compare to in vitro hepatic assays?
In vivo murine metabolism involves:
- Phase I : Hydroxylation at the phenyl ring (mediated by CYP450 isoforms), detectable via LC-MS/MS with isotopic labeling .
- Phase II : Glucuronidation/sulfation of hydroxylated metabolites, identified using β-glucuronidase/sulfatase hydrolysis followed by GC-MS .
In vitro liver microsome assays often underestimate sulfation rates due to lower sulfotransferase activity compared to in vivo systems. Cross-validate using stable isotope tracers in urine/plasma samples .
Q. What strategies mitigate interference from structurally similar byproducts in quantitative assays?
- Immunoaffinity columns with anti-sulfonamide antibodies can isolate the target compound from complex matrices (e.g., serum) .
- Differential scanning calorimetry (DSC) distinguishes melting points of byproducts (e.g., des-acetyl derivatives) from the parent compound.
- Tandem MS/MS with multiple reaction monitoring (MRM) enhances specificity by targeting unique fragmentation patterns (e.g., m/z 215 → 172 for the sulfonamide moiety) .
Q. How do solvent polarity and pH affect the compound’s conformational dynamics in drug-target binding studies?
- Molecular dynamics simulations (AMBER/CHARMM force fields) reveal that polar solvents (e.g., water) stabilize zwitterionic forms, enhancing hydrogen bonding with target proteins.
- At pH > 7, deprotonation of the carboxylic acid group reduces binding affinity to hydrophobic pockets (e.g., albumin), validated via surface plasmon resonance (SPR) with immobilized targets .
- Use circular dichroism (CD) to monitor pH-dependent changes in secondary structure interactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between cell-free and cell-based assays?
Discrepancies may arise from:
- Membrane permeability issues : Use logP calculations (e.g., ClogP = 1.2) to predict poor cellular uptake. Validate with intracellular LC-MS quantification .
- Off-target effects in cell assays : Employ RNA-seq to identify upregulated/downregulated pathways unrelated to the compound’s primary mechanism.
- Protein binding in serum : Pre-treat serum with charcoal to remove albumin and repeat assays .
Q. What experimental controls are essential when studying this compound’s role in enzyme inhibition?
- Include time-dependent inhibition assays to distinguish reversible vs. irreversible binding.
- Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy, ruling out nonspecific aggregation.
- Test against enzyme mutants (e.g., cysteine-to-alanine substitutions) to confirm sulfonamide-mediated covalent adduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
